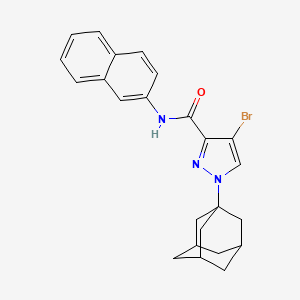
1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantyl, bromine, naphthyl, and pyrazole moieties
准备方法
The synthesis of 1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components and their subsequent coupling. The adamantyl group can be introduced through reactions involving adamantane derivatives, while the bromine atom is often added via bromination reactions. The naphthyl and pyrazole moieties are synthesized through standard organic synthesis techniques, such as Friedel-Crafts acylation and cyclization reactions. Industrial production methods may involve optimization of these steps to improve yield and scalability .
化学反应分析
1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
科学研究应用
1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of 1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to its targets. The bromine atom and naphthyl group contribute to the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The pyrazole moiety is known for its ability to form hydrogen bonds, which can play a role in the compound’s biological activity .
相似化合物的比较
1-(1-ADAMANTYL)-4-BROMO-N~3~-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds, such as:
1-Adamantyl derivatives: These compounds share the adamantyl group and exhibit similar steric properties.
Bromo-substituted pyrazoles: These compounds have similar electronic properties due to the presence of bromine and pyrazole moieties.
Naphthyl-substituted carboxamides: These compounds share the naphthyl and carboxamide groups, contributing to similar reactivity and applications
属性
IUPAC Name |
1-(1-adamantyl)-4-bromo-N-naphthalen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O/c25-21-14-28(24-11-15-7-16(12-24)9-17(8-15)13-24)27-22(21)23(29)26-20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFHKUAYHWQAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CC6=CC=CC=C6C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














